molecular formula C18H19N3OS2 B2645001 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1797218-47-3

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No. B2645001
CAS RN: 1797218-47-3
M. Wt: 357.49
InChI Key: HNJZZCFLKOVKSO-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound has been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The exact molecular structure would require more specific data or computational modeling to determine.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further details about the specific reactions would require more detailed information or resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 358.5 g/mol, a topological polar surface area of 103 Ų, and a complexity of 505 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound SB-649868, which has a similar structure to the requested compound, was studied for its pharmacokinetics and metabolism. This compound, an orexin 1 and 2 receptor antagonist, shows metabolism primarily via oxidation of the benzofuran ring, with fecal excretion being the principal elimination route. Interestingly, it forms an unusual hemiaminal metabolite, M98, due to the oxidation and rearrangement of the benzofuran ring. This study underlines the importance of understanding the metabolic pathways and disposition of such compounds in the human body (Renzulli et al., 2011).

Molecular Interaction Studies

In a study of the molecular interactions of SR141716, a compound with a similar structure, it was found that the compound is a potent and selective antagonist for the CB1 cannabinoid receptor. The study used conformational analyses and superimposition models to understand the binding interactions of the compound with the receptor, providing valuable insights into the design of receptor-specific drugs (Shim et al., 2002).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on benzothiazole derivatives, including those similar to the requested compound, have been conducted to understand the relationship between their structure and biological activity. This research is fundamental in drug design, allowing for the optimization of the biological activity of compounds based on their chemical structure (Al-Masoudi et al., 2011).

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-17(14-7-10-23-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)24-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJZZCFLKOVKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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